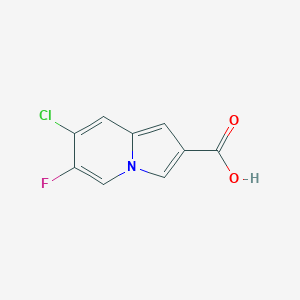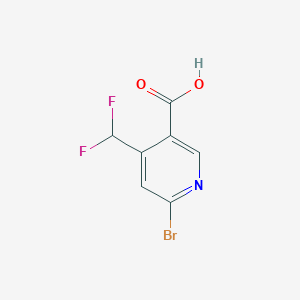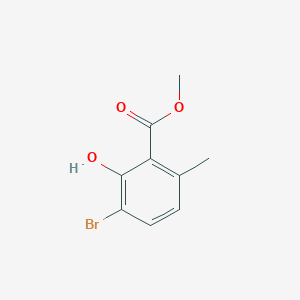![molecular formula C10H19N B13584330 Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
Spiro[3.6]decan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.6]decan-2-amine: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including spiro[3.6]decan-2-amine, often involves cyclization reactions. One common method is the one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid, catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene . This method yields high efficiency and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves metal-catalyzed synthesis and cyclization reactions . The use of heterogeneous catalysts, such as MCM-41-supported Schiff base, allows for the recycling and reuse of catalysts, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[3.6]decan-2-amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Spiro[3.6]decan-2-amine is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, spirocyclic compounds are studied for their potential as enzyme inhibitors and receptor modulators. Their rigid structure can enhance binding affinity and selectivity .
Medicine: this compound and related compounds are investigated for their potential therapeutic applications, including as antibacterial, antiviral, and anticancer agents . Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, spirocyclic compounds are used in the production of polymers and advanced materials. Their stability and unique properties make them suitable for various applications, including coatings and adhesives .
Mecanismo De Acción
The mechanism of action of spiro[3.6]decan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spirobarbiturates: Spirocyclic compounds with sedative and hypnotic activity.
Uniqueness: Spiro[3.6]decan-2-amine is unique due to its specific ring size and the presence of an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
spiro[3.6]decan-2-amine |
InChI |
InChI=1S/C10H19N/c11-9-7-10(8-9)5-3-1-2-4-6-10/h9H,1-8,11H2 |
Clave InChI |
GUGXXURQIJVSRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

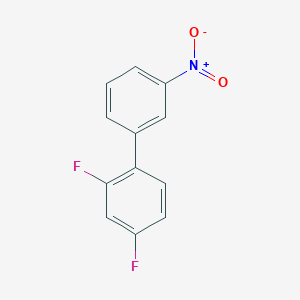
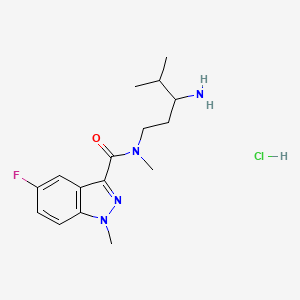
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)

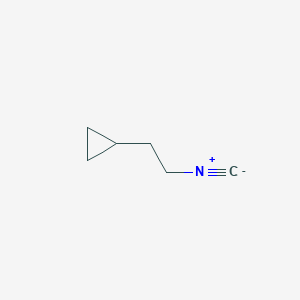

![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
